(2-Oxocyclopentyl)methyl acetate: A Predictive Technical Guide for Researchers
(2-Oxocyclopentyl)methyl acetate: A Predictive Technical Guide for Researchers
Abstract
(2-Oxocyclopentyl)methyl acetate, bearing the CAS number 58488-00-9, is a specialty chemical intermediate for which detailed public data is notably scarce. This technical guide has been meticulously compiled to provide researchers, scientists, and drug development professionals with a predictive overview of its core properties, a plausible synthetic route, and expected analytical characteristics. The insights herein are derived from established principles of organic chemistry and extrapolated from data on structurally analogous compounds. This document aims to serve as a foundational resource to stimulate and facilitate further research and application development involving this molecule.
Introduction and Rationale
The cyclopentanone ring is a ubiquitous structural motif in a vast array of natural products and synthetic compounds with significant biological activity. Its derivatives are pivotal building blocks in the synthesis of pharmaceuticals, fragrances, and advanced materials. (2-Oxocyclopentyl)methyl acetate combines this versatile cyclic ketone with a methyl acetate side chain, suggesting its potential as a key intermediate in the synthesis of more complex molecules, such as prostaglandin analogues or other bioactive cyclopentanoids.
Given the limited availability of direct experimental data for (2-Oxocyclopentyl)methyl acetate, this guide employs a predictive approach. By analyzing the reactivity of the constituent functional groups—a ketone, an ester, and a substituted cyclopentane ring—and drawing parallels with well-characterized analogues, we can construct a reliable, albeit theoretical, profile of this compound. This allows for informed decision-making in experimental design and hypothesis-driven research.
Predicted Physicochemical Properties
The physicochemical properties of (2-Oxocyclopentyl)methyl acetate have been estimated based on its structure and data from similar compounds. These values should be considered as approximations pending experimental verification.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | General appearance of similar organic esters. |
| Boiling Point | ~210-230 °C (at 760 mmHg) | Extrapolated from structurally similar compounds like ethyl 2-oxocyclopentylacetate.[1] |
| Density | ~1.05 - 1.15 g/cm³ | Based on the density of related cyclopentanone derivatives. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Limited solubility in water. | Polarity of the ester and ketone functional groups. |
| Refractive Index | ~1.45 - 1.47 | Inferred from analogous organic esters. |
Proposed Synthesis and Mechanism
A plausible and efficient synthetic route to (2-Oxocyclopentyl)methyl acetate is the acetylation of 2-(hydroxymethyl)cyclopentanone. This reaction is a standard esterification that can be achieved using common laboratory reagents.
Synthetic Workflow
The proposed synthesis involves the reaction of 2-(hydroxymethyl)cyclopentanone with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst.
Caption: Proposed workflow for the synthesis of (2-Oxocyclopentyl)methyl acetate.
Detailed Experimental Protocol (Predictive)
Disclaimer: This is a predictive protocol and should be optimized for safety and efficiency in a laboratory setting.
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Reaction Setup: To a solution of 2-(hydroxymethyl)cyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
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Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) to the stirred solution.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (2-Oxocyclopentyl)methyl acetate.
Causality of Experimental Choices
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Choice of Acetylating Agent: Acetic anhydride is chosen for its moderate reactivity and ease of handling compared to acetyl chloride, which reacts more violently.[2]
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Role of Pyridine: Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, driving the reaction to completion.[3]
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Solvent and Temperature: Dichloromethane is an inert solvent suitable for this type of reaction. Starting the reaction at 0 °C helps to control any initial exotherm.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the structure of (2-Oxocyclopentyl)methyl acetate and known spectral data for similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~4.1-4.3 | Multiplet | 2H | -CH₂-O- | Protons on the carbon adjacent to the ester oxygen are deshielded. |
| ~2.5-2.7 | Multiplet | 1H | -CH-CH₂O- | The methine proton is adjacent to the carbonyl and the acetylated hydroxymethyl group. |
| ~2.0-2.4 | Multiplet | 4H | -CH₂-C=O | Protons alpha to the ketone carbonyl are deshielded. |
| ~2.05 | Singlet | 3H | CH₃-C=O | The methyl protons of the acetate group typically appear as a sharp singlet. |
| ~1.6-1.9 | Multiplet | 2H | Cyclopentane -CH₂- | Remaining cyclopentane ring protons. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~218 | C=O (ketone) | Typical chemical shift for a cyclopentanone carbonyl carbon. |
| ~171 | C=O (ester) | Characteristic chemical shift for an ester carbonyl carbon. |
| ~65 | -CH₂-O- | Carbon attached to the ester oxygen. |
| ~48 | -CH-CH₂O- | Methine carbon of the cyclopentane ring. |
| ~38 | -CH₂-C=O | Carbon alpha to the ketone carbonyl. |
| ~28 | Cyclopentane -CH₂- | Methylene carbon of the cyclopentane ring. |
| ~21 | CH₃-C=O | Methyl carbon of the acetate group. |
| ~20 | Cyclopentane -CH₂- | Remaining methylene carbon of the cyclopentane ring. |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1740 | Strong | C=O stretch (ester) | Characteristic strong absorption for an ester carbonyl.[4] |
| ~1735 | Strong | C=O stretch (ketone) | Characteristic strong absorption for a cyclopentanone carbonyl. |
| ~1240 | Strong | C-O stretch (ester) | Asymmetric C-O-C stretch of the acetate group.[4] |
| ~1040 | Strong | C-O stretch (ester) | Symmetric C-O-C stretch.[4] |
| 2850-2960 | Medium | C-H stretch (alkane) | C-H stretching vibrations of the cyclopentane ring and methyl group. |
Potential Applications in Research and Drug Development
While specific applications for (2-Oxocyclopentyl)methyl acetate are not documented, its structure suggests several potential uses:
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Intermediate for Prostaglandin Synthesis: The 2-substituted cyclopentanone core is a key feature of prostaglandins. This compound could serve as a precursor for the elaboration of the characteristic side chains.
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Fragrance and Flavor Chemistry: Many cyclopentanone derivatives are used in the fragrance industry. The ester functionality could be modified to produce novel fragrance compounds.
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Building Block for Bioactive Molecules: The ketone and ester functionalities offer orthogonal handles for further chemical transformations, making it a versatile building block for the synthesis of complex target molecules in drug discovery programs.[5]
Safety and Handling (Predicted)
No specific safety data is available for (2-Oxocyclopentyl)methyl acetate. The following recommendations are based on the general properties of similar organic ketones and esters.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
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Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.
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Hazards: Likely to be a combustible liquid. May cause eye, skin, and respiratory irritation. The toxicological properties have not been fully investigated.
Conclusion
(2-Oxocyclopentyl)methyl acetate represents a chemical entity with significant, yet underexplored, potential in synthetic organic chemistry. This predictive technical guide provides a comprehensive, albeit theoretical, foundation for its physicochemical properties, synthesis, and spectroscopic characterization. It is intended to bridge the current information gap and empower researchers to confidently incorporate this versatile building block into their synthetic strategies, paving the way for new discoveries in drug development and materials science. All predicted data should be confirmed by experimental analysis.
References
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Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. [Link][3]
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Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link][7]
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Chemguide. esterification - alcohols and carboxylic acids. [Link][2]
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Google Patents. (2013). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate. [1]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link][4]
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TutorChase. Making Esters: Acids and Anhydrides (12.3.3) | OCR A-Level Chemistry Notes. [Link][8]
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American Chemical Society. (2021). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. [Link][5]
Sources
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